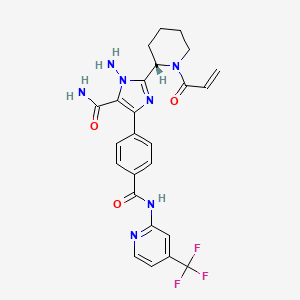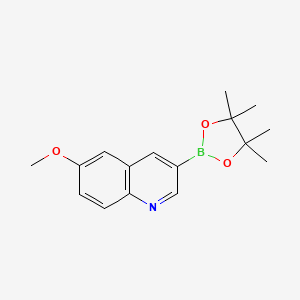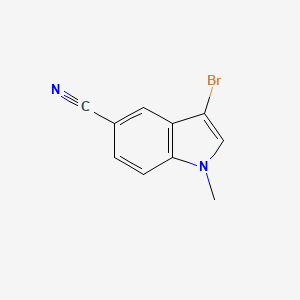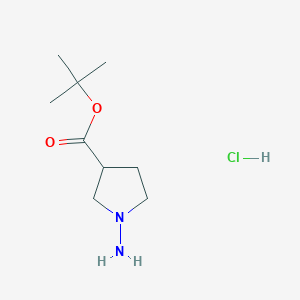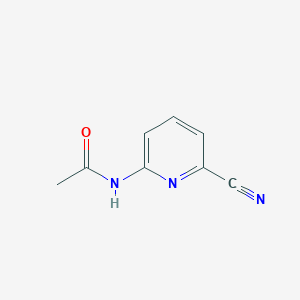
N-(6-cyanopyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-cyanopyridin-2-yl)acetamide is an organic compound with the molecular formula C8H7N3O It is a derivative of cyanoacetamide, where the cyano group is attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyanopyridin-2-yl)acetamide can be achieved through several methods. One common method involves the reaction of 2-pyridinecarbonyl chloride with potassium cyanide, followed by hydrolysis to obtain the target product . Another method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . These reactions can be carried out without solvents at room temperature or with stirring at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes may also incorporate additional purification steps to ensure the final product meets the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-cyanopyridin-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different reagents to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine . Reaction conditions vary depending on the desired product, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant biological and chemical activity . These products can include pyrroles, pyrazoles, and other nitrogen-containing heterocycles.
Applications De Recherche Scientifique
N-(6-cyanopyridin-2-yl)acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(6-cyanopyridin-2-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
N-(6-cyanopyridin-2-yl)acetamide can be compared with other cyanoacetamide derivatives, such as N-(3-cyanopyridin-2-yl)acetamide and N-(6-aminopyridin-2-yl)acetamide These compounds share similar structural features but differ in the position and nature of the substituents on the pyridine ring
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, leading to the formation of biologically and chemically active compounds. The ongoing research and development of this compound and its derivatives continue to uncover new applications and enhance our understanding of its properties.
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
N-(6-cyanopyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7N3O/c1-6(12)10-8-4-2-3-7(5-9)11-8/h2-4H,1H3,(H,10,11,12) |
Clé InChI |
NYOWYJIDTZSFLE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC(=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)
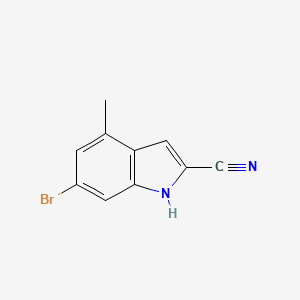
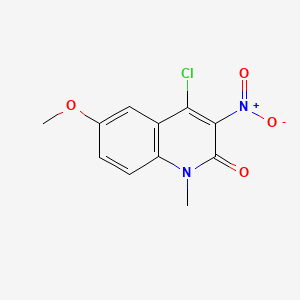
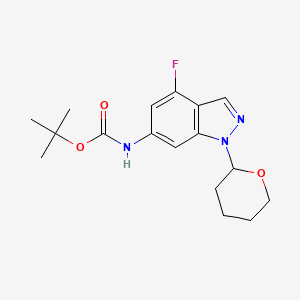
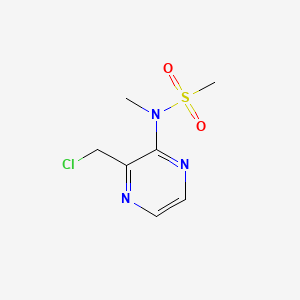


![1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13922732.png)
